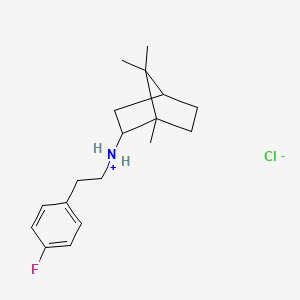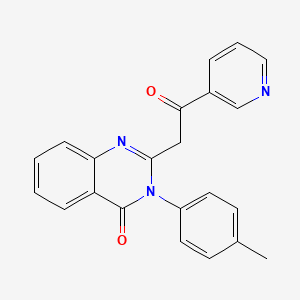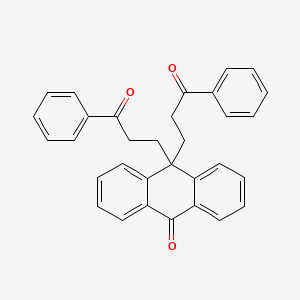
10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
The synthesis of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one typically involves the reaction of anthracene with appropriate substituents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: Substitution reactions can occur at the phenyl rings or the anthracene core.
Applications De Recherche Scientifique
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it suitable for use in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of OLEDs and other electronic devices.
Mécanisme D'action
The mechanism of action of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one involves its interaction with molecular targets through its anthracene core and phenyl substituents. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is utilized in various applications, including imaging and sensing. The molecular pathways involved in its action are related to its ability to participate in electron transfer and energy transfer processes .
Comparaison Avec Des Composés Similaires
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission, making it suitable for optoelectronic applications.
9,10-dimethylanthracene: Has a higher fluorescence quantum yield compared to unsubstituted anthracene and is used in various photophysical studies.
The uniqueness of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
52236-44-9 |
|---|---|
Formule moléculaire |
C32H26O3 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
10,10-bis(3-oxo-3-phenylpropyl)anthracen-9-one |
InChI |
InChI=1S/C32H26O3/c33-29(23-11-3-1-4-12-23)19-21-32(22-20-30(34)24-13-5-2-6-14-24)27-17-9-7-15-25(27)31(35)26-16-8-10-18-28(26)32/h1-18H,19-22H2 |
Clé InChI |
MAKVJESWALYYAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CCC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



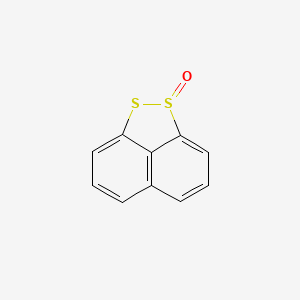

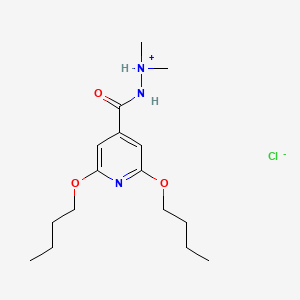

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
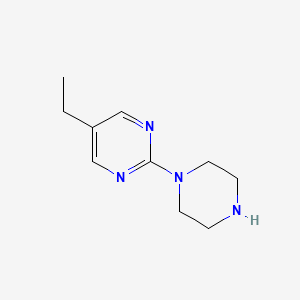
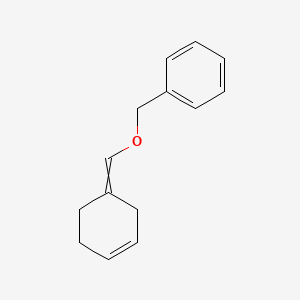
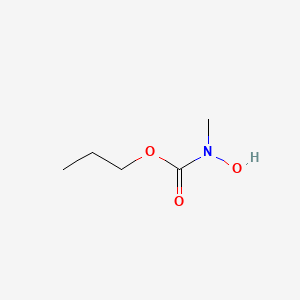
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
